molecular formula C20H20N2O7S B13440921 O3-Desethyl Apremilast

O3-Desethyl Apremilast

Cat. No.: B13440921
M. Wt: 432.4 g/mol
InChI Key: SCUNUALPLIEGMD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of O3-Desethyl Apremilast involves several steps, starting from the parent compound, Apremilast. The synthetic route typically includes the removal of the ethyl group from the 3-position of the phenyl ring. This can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps .

Chemical Reactions Analysis

O3-Desethyl Apremilast undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group. Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

O3-Desethyl Apremilast has several scientific research applications:

Mechanism of Action

The mechanism of action of O3-Desethyl Apremilast is similar to that of Apremilast. It inhibits the enzyme phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the regulation of numerous inflammatory mediators, including decreased expression of nitric oxide synthase, tumor necrosis factor-alpha (TNF-α), and interleukin-23 (IL-23), as well as increased interleukin-10 (IL-10) .

Comparison with Similar Compounds

O3-Desethyl Apremilast can be compared with other PDE4 inhibitors such as:

Properties

Molecular Formula

C20H20N2O7S

Molecular Weight

432.4 g/mol

IUPAC Name

N-[2-[(1R)-1-(3-hydroxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C20H20N2O7S/c1-11(23)21-14-6-4-5-13-18(14)20(26)22(19(13)25)15(10-30(3,27)28)12-7-8-17(29-2)16(24)9-12/h4-9,15,24H,10H2,1-3H3,(H,21,23)/t15-/m0/s1

InChI Key

SCUNUALPLIEGMD-HNNXBMFYSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O

Origin of Product

United States

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